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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and

characterization of liposomes incorporating the fluorescent lipid analog C6-NBD-PC (1-

palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-

phosphocholine). C6-NBD-PC is a valuable tool for studying lipid trafficking, membrane fusion,

and cellular uptake due to its fluorescent properties that are sensitive to the local environment.

[1][2][3]

Introduction to C6-NBD-PC
C6-NBD-PC is a synthetic phospholipid where the fluorescent NBD (7-nitrobenz-2-oxa-1,3-

diazol-4-yl) group is attached to the end of a six-carbon acyl chain at the sn-2 position of a

phosphatidylcholine molecule.[1][3] This fluorescent analog mimics the behavior of natural

phospholipids in biological membranes, allowing for the visualization and tracking of lipid-based

delivery systems.[1][3] Its fluorescence is environmentally sensitive, making it useful for

reporting on changes in the lipid environment, such as membrane fusion or lipid mixing.[4][5][6]
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Cellular Uptake Studies: Labeled liposomes can be incubated with cells to visualize and

quantify their internalization through various endocytic pathways.[1][7][8]

Membrane Fusion and Lipid Mixing Assays: The fluorescence properties of NBD can be

used in Förster Resonance Energy Transfer (FRET) based assays with an appropriate

acceptor fluorophore (e.g., Rhodamine-PE) to monitor the mixing of lipid bilayers during

fusion events.[4][5][6][9]

Drug Delivery Vehicle Tracking: Incorporation of C6-NBD-PC into drug-loaded liposomes

allows for the tracking of the delivery vehicle to target cells or tissues.

Membrane Fluidity and Domain Studies: The fluorescence characteristics of NBD can

provide insights into the local lipid environment and the formation of lipid domains within

membranes.

Experimental Protocols
Protocol 1: Preparation of C6-NBD-PC Labeled
Liposomes by Thin-Film Hydration Followed by
Extrusion
This is one of the most common and straightforward methods for preparing unilamellar

liposomes with a defined size distribution.[10][11][12][13]

Materials:

Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC; 1,2-

dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-

3-phosphocholine)

Cholesterol (optional, for modulating membrane rigidity)

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
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Round-bottom flask

Rotary evaporator

Water bath

Lipid extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Glass syringes

Procedure:

Lipid Film Formation:

Dissolve the primary phospholipid, cholesterol (if using), and C6-NBD-PC (typically 0.5-2

mol%) in the organic solvent in a round-bottom flask.[14] Ensure the lipids are completely

dissolved to form a clear solution.

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature (Tm) of the lipids.

Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner

surface of the flask.[10][13][14]

Continue to dry the film under high vacuum for at least 1-2 hours (or overnight) to remove

any residual solvent.[10][14]

Hydration:

Warm the hydration buffer to a temperature above the lipid Tm.

Add the warm buffer to the flask containing the dry lipid film.[10] The volume of buffer will

determine the final lipid concentration.

Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming

multilamellar vesicles (MLVs). This suspension will appear milky.[14]
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Extrusion (Sizing):

Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g.,

100 nm).

Transfer the MLV suspension into one of the glass syringes.

Pass the lipid suspension through the membrane back and forth between the two syringes

for an odd number of passes (e.g., 11-21 times).[10][15] This process reduces the size

and lamellarity of the vesicles, resulting in a more homogenous population of large

unilamellar vesicles (LUVs).[11][12] The suspension should become less opaque.

The resulting liposome suspension can be stored at 4°C. For long-term storage, it is

advisable to use a buffer containing a cryoprotectant and store at -80°C, although stability

should be assessed on a case-by-case basis.
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Protocol 2: Characterization of C6-NBD-PC Liposomes
It is crucial to characterize the prepared liposomes to ensure they meet the desired

specifications.

1. Size and Polydispersity Index (PDI) Measurement:

Method: Dynamic Light Scattering (DLS).[16]

Procedure:

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate

concentration for DLS measurement.

Measure the hydrodynamic diameter and PDI of the liposomes using a DLS instrument.

The PDI value indicates the broadness of the size distribution, with values below 0.2

generally considered acceptable for many applications.

2. Zeta Potential Measurement:

Method: Laser Doppler Velocimetry.

Procedure:

Dilute the liposome suspension in an appropriate buffer (e.g., low ionic strength buffer).

Measure the electrophoretic mobility of the liposomes to determine their surface charge

(zeta potential).

Zeta potential is an indicator of the stability of the liposome suspension against

aggregation.

3. Quantification of Lipid Concentration:

Method: A phosphate assay (e.g., Bartlett assay) or by using a fluorescent standard curve of

C6-NBD-PC.

Procedure (Fluorescence-based):
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Prepare a series of known concentrations of C6-NBD-PC in an appropriate solvent (e.g.,

ethanol).

Measure the fluorescence intensity of the standards and the liposome suspension (after

disrupting the liposomes with a detergent like Triton X-100).

Create a standard curve and determine the concentration of C6-NBD-PC in the liposome

sample, from which the total lipid concentration can be calculated based on the initial

molar ratio.

Data Presentation
Table 1: Representative Physicochemical Properties of C6-NBD-PC Labeled Liposomes

Prepared by Thin-Film Hydration and Extrusion

Liposome
Composition
(molar ratio)

Extrusion Pore
Size (nm)

Mean
Hydrodynamic
Diameter (nm)
± SD

Polydispersity
Index (PDI) ±
SD

Zeta Potential
(mV) ± SD

DOPC:Chol:C6-

NBD-PC

(49.5:50:0.5)

100 115 ± 5 0.12 ± 0.03 -5 ± 2

DPPC:C6-NBD-

PC (99:1)
100 120 ± 8 0.15 ± 0.04 -2 ± 1

DOPC:DOPS:C6

-NBD-PC

(49.5:50:0.5)

100 110 ± 6 0.13 ± 0.02 -45 ± 5

Note: These are example values and will vary depending on the specific lipids, buffer

conditions, and preparation parameters used.
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This protocol describes a method to quantify the uptake of C6-NBD-PC labeled liposomes by

cells in culture.[1][17]

Materials:

C6-NBD-PC labeled liposomes

Cultured cells (e.g., HeLa, U87-MG)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Flow cytometer

Procedure:

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow overnight.

Liposome Incubation:

Remove the culture medium and wash the cells with PBS.

Add fresh medium containing the desired concentration of C6-NBD-PC labeled liposomes

to the cells.

Incubate for the desired time period (e.g., 1, 4, 24 hours) at 37°C.

Cell Harvesting:

Wash the cells three times with cold PBS to remove non-internalized liposomes.

Harvest the cells using trypsin-EDTA.

Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

Flow Cytometry Analysis:
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Analyze the cell suspension using a flow cytometer, exciting with a blue laser (e.g., 488

nm) and detecting the NBD emission (e.g., in the FITC channel).

Quantify the mean fluorescence intensity of the cell population to determine the extent of

liposome uptake.

1. Seed Cells
in Multi-well Plate

2. Incubate with
C6-NBD-PC Liposomes

3. Wash and Harvest Cells

4. Analyze by
Flow Cytometry

Click to download full resolution via product page

Protocol 4: Lipid Mixing Assay using FRET
This assay monitors the fusion of C6-NBD-PC labeled liposomes with unlabeled liposomes or

cells by measuring the dequenching of NBD fluorescence.[4][5][6][9]

Materials:

Donor liposomes: Labeled with both C6-NBD-PC (donor) and a suitable acceptor like

Rhodamine-PE (e.g., 1 mol% each).

Acceptor liposomes: Unlabeled liposomes.
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Fluorometer with temperature control.

Procedure:

Prepare Liposomes: Prepare donor and acceptor liposomes separately using the thin-film

hydration method.

Establish Baseline Fluorescence:

In a cuvette, add the donor liposomes to the reaction buffer. The NBD fluorescence will be

quenched due to FRET to Rhodamine-PE.

Record the initial fluorescence intensity of NBD (Excitation: ~465 nm, Emission: ~530 nm).

Initiate Fusion:

Add the acceptor liposomes to the cuvette.

Induce fusion using a fusogen (e.g., Ca²⁺ for PS-containing liposomes, PEG, or specific

proteins).

Monitor Fluorescence:

Record the NBD fluorescence intensity over time. As the donor and acceptor lipids mix

upon fusion, the distance between NBD and Rhodamine increases, leading to a decrease

in FRET and an increase in NBD fluorescence (dequenching).

Determine Maximum Dequenching:

At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt all

liposomes and achieve maximum lipid mixing. This will give the 100% fluorescence

dequenching value.

Calculate Percent Fusion: The percentage of lipid mixing can be calculated from the change

in fluorescence intensity relative to the initial and maximum values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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